molecular formula C14H19N3O3 B2634851 4-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]morpholine CAS No. 1948130-80-0

4-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]morpholine

Cat. No.: B2634851
CAS No.: 1948130-80-0
M. Wt: 277.324
InChI Key: HMIWVZSQUSNXHH-UHFFFAOYSA-N
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Description

4-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]morpholine is a complex organic compound that features a pyrrolidine ring, a pyridine ring, and a morpholine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]morpholine typically involves multiple steps, starting with the preparation of the pyrrolidine and pyridine intermediates. The key steps include:

    Formation of Pyrrolidine Intermediate: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of Pyridine Ring: The pyridine ring can be introduced via nucleophilic substitution reactions.

    Formation of Morpholine Ring: The morpholine ring is typically formed through cyclization reactions involving amines and diols.

    Final Coupling: The final step involves coupling the pyrrolidine and pyridine intermediates with the morpholine ring under specific reaction conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]morpholine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrrolidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

4-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]morpholine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with various biological activities.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolidine-2-one and pyrrolidine-2,5-diones.

    Pyridine Derivatives: Compounds with similar pyridine rings, such as pyridine-3-carboxylic acid and pyridine-4-carboxylic acid.

    Morpholine Derivatives: Compounds with similar morpholine rings, such as morpholine-4-carboxylic acid and morpholine-4-sulfonic acid.

Uniqueness

4-[3-(pyridin-4-yloxy)pyrrolidine-1-carbonyl]morpholine is unique due to its combination of pyrrolidine, pyridine, and morpholine rings, which confer distinct chemical and biological properties

Properties

IUPAC Name

morpholin-4-yl-(3-pyridin-4-yloxypyrrolidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c18-14(16-7-9-19-10-8-16)17-6-3-13(11-17)20-12-1-4-15-5-2-12/h1-2,4-5,13H,3,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMIWVZSQUSNXHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=CC=NC=C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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